molecular formula C19H21N5O5 B2928861 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 941202-32-0

2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Cat. No.: B2928861
CAS No.: 941202-32-0
M. Wt: 399.407
InChI Key: JIRQHTFTBOWDIN-UHFFFAOYSA-N
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Description

This compound is a structurally complex purino-pyrimidine hybrid featuring a fused bicyclic core (purino[7,8-a]pyrimidine) with a 4-ethoxyphenyl substituent at position 9, a methyl group at position 1, and an acetic acid moiety at position 2. Its molecular formula is inferred as C₁₆H₁₇N₃O₅ based on IUPAC nomenclature.

Properties

IUPAC Name

2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5/c1-3-29-13-7-5-12(6-8-13)22-9-4-10-23-15-16(20-18(22)23)21(2)19(28)24(17(15)27)11-14(25)26/h5-8H,3-4,9-11H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRQHTFTBOWDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a purine core substituted with an ethoxyphenyl group and an acetic acid moiety. The structural formula can be represented as follows:

C19H20N4O4\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_4

Key Features

  • Molecular Weight: 364.39 g/mol
  • Solubility: Soluble in organic solvents, with limited solubility in water.
  • Stability: The compound exhibits stability under standard laboratory conditions.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, thieno[3,2-d]pyrimidine derivatives have shown efficacy against various cancer models.

Case Study: Antitumor Efficacy

In a study evaluating the antitumor activity of thieno[3,2-d]pyrimidines in mice models:

  • Compound 4 demonstrated a tumor growth inhibition (TGI) of 61% against Sarcoma 180.
  • Other derivatives showed TGI ranging from 19% to 35% with varying doses (Table 1).
CompoundLD100 (mg/kg)MTD (mg/kg)Dose (mg/kg)TGI (%)
42500175025061.0
5>2500-25019.0
6a2000120015021.2
6b>2500-25019.0
6c2000120015021.2

Table adapted from Arkivoc study on thieno[3,2-d]pyrimidines .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in tumor proliferation.
  • Induction of Apoptosis: Studies suggest that these compounds can trigger programmed cell death in cancer cells.
  • Modulation of Signaling Pathways: They may affect various signaling pathways associated with cancer progression.

Other Biological Activities

Beyond antitumor effects, derivatives of the purine structure are also being investigated for:

  • Antimicrobial Activity: Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Properties: Some studies indicate potential in reducing inflammation markers in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine Derivatives

a) 2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic Acid (CAS 56787-53-2)
  • Structure: A monocyclic pyrimidine with a methyl group at position 3 and an acetic acid substituent.
  • Molecular Formula : C₇H₈N₂O₄ (MW: 184.15 g/mol) .
  • Key Differences : Lacks the fused purine ring and ethoxyphenyl group, reducing steric bulk and lipophilicity. The simpler structure may confer lower target specificity but improved synthetic accessibility.
b) [(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic Acid (CAS 1956307-77-9)
  • Structure: Features a sulfonyl bridge and amino group at position 6, with ethyl and propyl substituents.
  • Molecular Formula : C₁₁H₁₇N₃O₆S (MW: 319.33 g/mol) .
  • This may improve binding affinity but reduce membrane permeability.

Patent-Derived Analogues with Complex Cores

a) 7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide
  • Structure : Contains a diazaspiro[4.5]decene core, trifluoromethyl groups, and a bromoethoxy substituent.
  • Key Data : LCMS m/z 749 [M+H]⁺; HPLC retention time: 1.58 minutes (SMD-TFA05) .
  • Key Differences : The spiro architecture and fluorine-rich substituents increase molecular rigidity and metabolic stability but may elevate toxicity risks. The absence of an acetic acid moiety reduces solubility compared to the target compound.
b) 4-[2,3-Difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic Acid
  • Structure: Combines a diazaspiro core with a butanoic acid chain.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Formula LCMS m/z [M+H]⁺ HPLC Retention (min)
Target Compound Purino[7,8-a]pyrimidine 4-Ethoxyphenyl, methyl, acetic acid C₁₆H₁₇N₃O₅ - -
2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic Acid Pyrimidine Methyl, acetic acid C₇H₈N₂O₄ - -
[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-...)-sulfonyl]acetic Acid Pyrimidine Sulfonyl, ethyl, propyl C₁₁H₁₇N₃O₆S - -
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-...-diazaspiro[4.5]dec-9-ene-9-carboxamide Diazaspiro[4.5]decene Trifluoromethyl, bromoethoxy C₃₃H₂₈F₈N₆O₅ 749 1.58

Research Findings and Implications

  • Solubility and Bioavailability : The acetic acid group in the target compound and ’s analogue enhances aqueous solubility compared to sulfonyl or fluorine-rich derivatives, which prioritize lipophilicity .
  • Metabolic Stability : Fluorinated compounds (e.g., ) exhibit prolonged half-lives due to resistance to oxidative metabolism but may face challenges in renal excretion .
  • Synthetic Complexity: The purino-pyrimidine core in the target compound requires multi-step synthesis, whereas monocyclic pyrimidines () are more accessible but less structurally diverse .

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